Tetravinyltin

Catalog No.
S703236
CAS No.
1112-56-7
M.F
C8H12Sn
M. Wt
226.89 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetravinyltin

CAS Number

1112-56-7

Product Name

Tetravinyltin

IUPAC Name

tetrakis(ethenyl)stannane

Molecular Formula

C8H12Sn

Molecular Weight

226.89 g/mol

InChI

InChI=1S/4C2H3.Sn/c4*1-2;/h4*1H,2H2;

InChI Key

MZIYQMVHASXABC-UHFFFAOYSA-N

SMILES

C=C[Sn](C=C)(C=C)C=C

Canonical SMILES

C=C[Sn](C=C)(C=C)C=C

Precursor for Organotin Synthesis

Tetravinyltin serves as a versatile precursor for the synthesis of various organotin compounds. Upon heating, a mixture of tetravinyltin and tin tetrachloride undergoes a reaction called disproportionation, leading to the formation of other organotin products like divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride in high yields []. This reaction allows researchers to readily access a range of organotin compounds for diverse applications, including:

  • Development of novel materials: Organotin compounds possess unique electrical, optical, and biological properties, making them valuable in the development of new materials like semiconductors, catalysts, and biocompatible polymers [].
  • Medicinal chemistry: Certain organotin derivatives exhibit promising biological activities, including antitumor, antifungal, and antiviral properties []. Research involving tetravinyltin as a precursor can contribute to the discovery of new therapeutic agents.

Thin Film Deposition

Tetravinyltin can be utilized for the deposition of thin films, which are a crucial component in various technological applications. One technique involves using chemical vapor deposition (CVD) to decompose tetravinyltin into volatile tin species that can then be deposited onto a substrate to form a thin film []. This method offers advantages like:

  • Controllable film growth: The CVD process allows for precise control over the thickness and uniformity of the deposited film, which is crucial for various electronic devices.
  • Low-temperature deposition: Tetravinyltin can be decomposed at relatively low temperatures compared to other methods, making it suitable for depositing thin films onto heat-sensitive substrates.

These features make tetravinyltin a valuable tool for researchers studying and developing thin-film technologies for applications in:

  • Microelectronics: Thin films are essential components of various microelectronic devices like transistors and integrated circuits.
  • Photovoltaics: Tetravinyltin can be used to deposit thin films for solar cells, potentially leading to the development of more efficient and cost-effective solar energy technologies.

Tetravinyltin, also known as tetravinylstannane, is an organotin compound with the chemical formula C8H12SnC_8H_{12}Sn and a molecular weight of 226.89 g/mol. It appears as a colorless liquid and is primarily utilized in research settings due to its unique chemical properties. Tetravinyltin is flammable and toxic, necessitating careful handling and the use of personal protective equipment during its use .

Tetravinyltin is not currently used in biological systems, and a mechanism of action is not applicable in this context.

Tetravinyltin is classified as a hazardous material due to several factors:

  • Flammability: It has a low flash point, indicating a high risk of fire [].
  • Toxicity: Information on specific toxicity is limited, but organotin compounds can have various toxic effects. As a general precaution, researchers should handle tetravinyltin with appropriate personal protective equipment and adhere to safety protocols [].
, including:

  • Disproportionation: When heated in the presence of tin tetrachloride, tetravinyltin can disproportionate to yield divinyltin dichloride, vinyltin trichloride, and trivinyltin chloride .
  • Cleavage with Carboxylic Acids: It reacts with anhydrous carboxylic acids to form tin(IV) tetracarboxylates, demonstrating complete cleavage upon heating .
  • Cross-Coupling Reactions: Tetravinyltin can participate in cross-coupling reactions, often used for forming carbon-carbon bonds in organic synthesis .

Tetravinyltin has not been extensively studied for therapeutic or diagnostic applications and is primarily restricted to laboratory research. Due to its toxicity, it poses risks upon skin contact, inhalation, or ingestion. Therefore, it is not recommended for biological applications outside of controlled experimental conditions .

Tetravinyltin can be synthesized through several methods:

  • Reaction with Vinylmagnesium Bromide: One common method involves reacting vinylmagnesium bromide with tin(IV) chloride in tetrahydrofuran (THF) as a solvent .
  • Low-Temperature Disproportionation: This method utilizes a mixture of tetravinyltin and tin tetrachloride at low temperatures to achieve high yields of various vinyltin compounds .

Tetravinyltin shares similarities with several other organotin compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaKey Characteristics
Divinyltin dichlorideC4H6Cl2SnC_4H_6Cl_2SnDerived from tetravinyltin; less complex structure
Vinyltin trichlorideC2H3Cl3SnC_2H_3Cl_3SnContains fewer vinyl groups; used in different applications
Trivinyltin chlorideC3H5Cl3SnC_3H_5Cl_3SnSimilar reactivity but fewer vinyl groups
TrimethylstannaneC3H9SnC_3H_9SnNon-vinyl compound; used in different synthetic pathways

Tetravinyltin's unique structure with four vinyl groups allows it to participate in distinct reactions that are not possible for these other compounds. Its ability to form various vinyltin derivatives through disproportionation sets it apart within the organotin family .

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Other CAS

1112-56-7

Dates

Modify: 2023-08-15

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